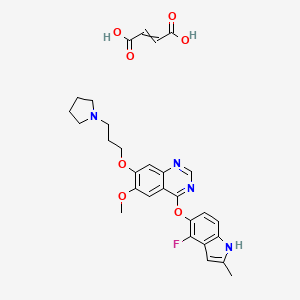
4,4-dichloro-2-phenyl-5-(phenylamino)-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-dichloro-2-phenyl-5-(phenylamino)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound belonging to the pyrazolone class. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dichloro-2-phenyl-5-(phenylamino)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often include:
Solvents: Common solvents such as ethanol, methanol, or acetic acid.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Temperature: Reactions are usually carried out at elevated temperatures (50-100°C).
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,4-dichloro-2-phenyl-5-(phenylamino)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to amines or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, amines, and alcohols, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4-dichloro-2-phenyl-5-(phenylamino)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4-dichloro-2-phenyl-5-(phenylamino)-2,4-dihydro-3H-pyrazol-3-one involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-dichloro-2-phenyl-5-(methylamino)-2,4-dihydro-3H-pyrazol-3-one
- 4,4-dichloro-2-phenyl-5-(ethylamino)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
4,4-dichloro-2-phenyl-5-(phenylamino)-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H11Cl2N3O |
|---|---|
Peso molecular |
320.2 g/mol |
Nombre IUPAC |
4,4-dichloro-2-phenyl-5-phenyliminopyrazolidin-3-one |
InChI |
InChI=1S/C15H11Cl2N3O/c16-15(17)13(18-11-7-3-1-4-8-11)19-20(14(15)21)12-9-5-2-6-10-12/h1-10H,(H,18,19) |
Clave InChI |
XBYITEFFCRJRMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C2C(C(=O)N(N2)C3=CC=CC=C3)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B12466008.png)

![4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B12466019.png)
![N-(4-bromo-2,3-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466024.png)


![2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466042.png)

![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466045.png)

![butyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B12466055.png)
![3-(benzyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B12466062.png)
![Decyl 3-[(3,5-dinitrophenyl)amino]benzoate](/img/structure/B12466068.png)
![4-{[(5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12466073.png)
